molecular formula C12H16BrNO3S B5888660 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine

1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine

Cat. No. B5888660
M. Wt: 334.23 g/mol
InChI Key: HKCFXBSCOHNTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine, also known as BMS-204352, is a chemical compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of sulfonylpiperidine derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects. For example, in the case of phosphodiesterase-5 inhibition, the increased levels of cyclic guanosine monophosphate (cGMP) can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has various biochemical and physiological effects. For example, in vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells. Additionally, animal studies have shown that this compound can improve cognitive function and memory in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine in lab experiments is its specificity for certain phosphodiesterase enzymes. This allows for targeted inhibition and can help to avoid off-target effects. However, one limitation of using this compound is its relatively low potency compared to other phosphodiesterase inhibitors.

Future Directions

There are several potential future directions for research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.

Synthesis Methods

The synthesis of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

Research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has primarily focused on its potential use as a therapeutic agent. Studies have shown that this compound has inhibitory effects on certain enzymes, such as phosphodiesterase-5 and phosphodiesterase-9, which are involved in various physiological processes. This inhibition can lead to potential therapeutic applications in conditions such as erectile dysfunction, pulmonary hypertension, and neurodegenerative diseases.

properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFXBSCOHNTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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